molecular formula C19H25N5O B2539741 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide CAS No. 1421493-88-0

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide

Cat. No.: B2539741
CAS No.: 1421493-88-0
M. Wt: 339.443
InChI Key: OMDDXOOSFFBUQM-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrimidine ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves multiple steps. One common method starts with the preparation of 2-(4-Methylpiperazin-1-yl)pyrimidine, which is then reacted with 4-phenylbutanoyl chloride under specific conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)19-20-14-17(15-21-19)22-18(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDDXOOSFFBUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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